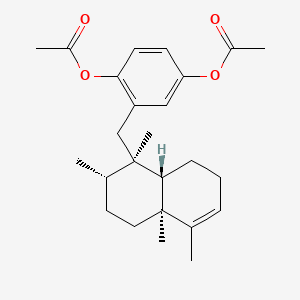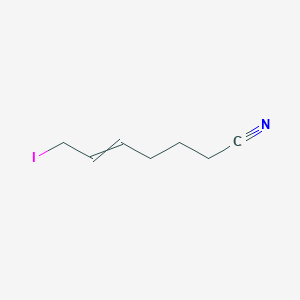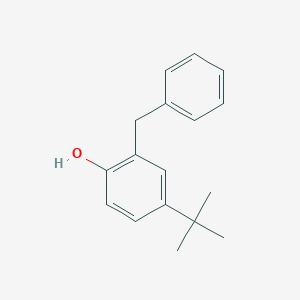
(2R)-2-Ethyl-1,1-dimethylcyclobutane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2-Ethyl-1,1-dimethylcyclobutane is a chiral cycloalkane with a unique structure characterized by a cyclobutane ring substituted with an ethyl group at the second carbon and two methyl groups at the first carbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-Ethyl-1,1-dimethylcyclobutane can be achieved through several methods. One common approach involves the cyclization of suitable precursors under specific conditions. For instance, the reaction of 2-ethyl-1,1-dimethylcyclobutanone with a reducing agent such as lithium aluminum hydride can yield the desired compound. The reaction typically requires an inert atmosphere and controlled temperature to ensure the desired stereochemistry is maintained.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(2R)-2-Ethyl-1,1-dimethylcyclobutane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into more saturated derivatives.
Substitution: Halogenation reactions using bromine or chlorine can introduce halogen atoms into the cyclobutane ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Hydrogen gas with a palladium catalyst at room temperature.
Substitution: Bromine in carbon tetrachloride under UV light.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of more saturated cyclobutane derivatives.
Substitution: Formation of halogenated cyclobutane compounds.
Applications De Recherche Scientifique
(2R)-2-Ethyl-1,1-dimethylcyclobutane has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials and as a component in specialty chemicals.
Mécanisme D'action
The mechanism of action of (2R)-2-Ethyl-1,1-dimethylcyclobutane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, influencing their activity and modulating biochemical pathways. For example, it may act as an inhibitor or activator of certain enzymes, thereby affecting metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S)-2-Ethyl-1,1-dimethylcyclobutane: The enantiomer of the compound with opposite stereochemistry.
1,1-Dimethylcyclobutane: Lacks the ethyl group at the second carbon.
2-Ethylcyclobutane: Lacks the two methyl groups at the first carbon.
Uniqueness
(2R)-2-Ethyl-1,1-dimethylcyclobutane is unique due to its specific stereochemistry, which can result in different biological and chemical properties compared to its enantiomer and other similar compounds. Its chiral nature makes it valuable in asymmetric synthesis and as a chiral ligand in catalysis.
Propriétés
Numéro CAS |
61362-42-3 |
|---|---|
Formule moléculaire |
C8H16 |
Poids moléculaire |
112.21 g/mol |
Nom IUPAC |
(2R)-2-ethyl-1,1-dimethylcyclobutane |
InChI |
InChI=1S/C8H16/c1-4-7-5-6-8(7,2)3/h7H,4-6H2,1-3H3/t7-/m1/s1 |
Clé InChI |
GKNNBFZYPNYURV-SSDOTTSWSA-N |
SMILES isomérique |
CC[C@@H]1CCC1(C)C |
SMILES canonique |
CCC1CCC1(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-{2-Hydroxy-4-[(oxiran-2-yl)methoxy]phenyl}ethan-1-one](/img/structure/B14590779.png)



![3,4-Dimethyl-1-[(octyloxy)methyl]-2,5-dihydro-1H-1lambda~5~-phosphol-1-one](/img/structure/B14590816.png)
![(4-Bromophenyl)[5-(4-methoxyphenyl)selenophen-2-yl]methanone](/img/structure/B14590822.png)






![5-Phenylbicyclo[3.3.1]nonan-2-one](/img/structure/B14590876.png)
